1-Dodecanesulfonic acid, 3-hydroxy-, monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Dodecanesulfonic acid, 3-hydroxy-, monosodium salt is a chemical compound with the molecular formula C12H25NaO4S. It is a surfactant, which means it has the ability to reduce the surface tension of liquids, making it useful in various applications such as detergents and emulsifiers .
Vorbereitungsmethoden
The synthesis of 1-Dodecanesulfonic acid, 3-hydroxy-, monosodium salt typically involves the sulfonation of dodecane, followed by neutralization with sodium hydroxide. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure the efficient conversion of reactants to the desired product .
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of advanced purification techniques, such as crystallization and distillation, ensures the production of high-purity this compound .
Analyse Chemischer Reaktionen
1-Dodecanesulfonic acid, 3-hydroxy-, monosodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group. Reducing agents such as sodium borohydride are typically used.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of sulfonate esters and amides .
Wissenschaftliche Forschungsanwendungen
1-Dodecanesulfonic acid, 3-hydroxy-, monosodium salt has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Dodecanesulfonic acid, 3-hydroxy-, monosodium salt is primarily based on its surfactant properties. It reduces the surface tension of liquids by aligning at the liquid-air interface, thereby stabilizing emulsions and dispersions. This property is crucial in various applications, from detergents to pharmaceuticals .
At the molecular level, the sulfonic acid group interacts with water molecules, while the hydrophobic dodecane chain interacts with non-polar substances. This dual interaction facilitates the mixing of polar and non-polar substances, enhancing the solubility and stability of various formulations .
Vergleich Mit ähnlichen Verbindungen
1-Dodecanesulfonic acid, 3-hydroxy-, monosodium salt can be compared with other similar surfactants, such as:
Sodium dodecyl sulfate (SDS): Both compounds are surfactants, but SDS is more commonly used in laboratory settings for protein denaturation and electrophoresis.
Sodium lauryl sulfate (SLS): Similar to SDS, SLS is widely used in personal care products like shampoos and toothpaste.
These comparisons highlight the unique properties of this compound, particularly its ability to function as an ion-pairing reagent and its applications in advanced material synthesis .
Eigenschaften
CAS-Nummer |
13502-28-8 |
---|---|
Molekularformel |
C12H25NaO4S |
Molekulargewicht |
288.38 g/mol |
IUPAC-Name |
sodium;3-hydroxydodecane-1-sulfonate |
InChI |
InChI=1S/C12H26O4S.Na/c1-2-3-4-5-6-7-8-9-12(13)10-11-17(14,15)16;/h12-13H,2-11H2,1H3,(H,14,15,16);/q;+1/p-1 |
InChI-Schlüssel |
GUNDCQDQIPEOFE-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCC(CCS(=O)(=O)[O-])O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.